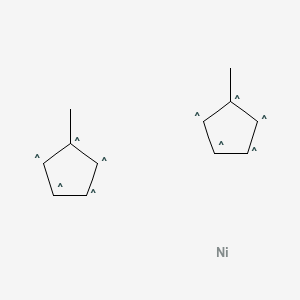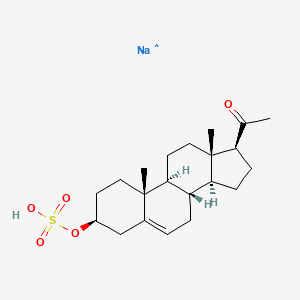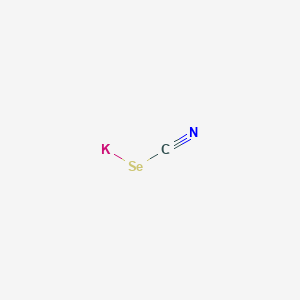
Glutamylvalylphenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamylvalylphenylalanine is a synthetic tripeptide composed of the amino acids glutamic acid, valine, and phenylalanine. This compound is a proteolytic breakdown product of larger proteins and is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutamylvalylphenylalanine involves two different biosynthetic pathways. The first pathway consists of two steps:
Production of gamma-glutamylvaline: This is produced from glutamate and valine by the enzyme glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by gamma-glutamyltransferase.
Combination with glycine: Gamma-glutamylvaline is then combined with glycine by the enzyme glutathione synthetase.
The second pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valylglycine. This reaction is mainly carried out by the Dug2p-Dug3p complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale peptide synthesis techniques, which include solid-phase peptide synthesis and liquid-phase peptide synthesis. These methods allow for the efficient production of peptides by sequentially adding amino acids to a growing peptide chain.
Chemical Reactions Analysis
Types of Reactions
Glutamylvalylphenylalanine undergoes several types of chemical reactions, including:
Transpeptidation: This reaction involves the transfer of a gamma-glutamyl group from glutathione to the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase.
Hydrolysis: The compound can be broken down into its individual amino acids through hydrolysis, a reaction involving water molecules.
Common Reagents and Conditions
Gamma-glutamyl transpeptidase: This enzyme catalyzes the transpeptidation reaction.
Water: Used in hydrolysis reactions to break peptide bonds.
Major Products Formed
Individual amino acids: Glutamic acid, valine, and phenylalanine are the major products formed from the hydrolysis of this compound.
Scientific Research Applications
Glutamylvalylphenylalanine has several scientific research applications:
Protein Synthesis: Glutamine, a component of this compound, significantly stimulates protein synthesis in various cellular systems, including normal and neoplastic cells.
Metabolic Profiling: Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine, and metabolic diseases such as insulin resistance and type 2 diabetes.
Biocatalytic Production:
Mechanism of Action
Glutamylvalylphenylalanine exerts its effects through peptide-protein interactions, where it binds to specific proteins. This interaction is involved in enzyme regulation and signal transduction within cells. Glutamine, a component of the compound, regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways such as nuclear factor kappa B and mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
Gamma-glutamylvaline: A dipeptide composed of glutamic acid and valine.
Gamma-glutamylphenylalanine: A dipeptide composed of glutamic acid and phenylalanine.
Uniqueness
Glutamylvalylphenylalanine is unique due to its specific sequence of three amino acids: glutamic acid, valine, and phenylalanine. This specific arrangement influences its interactions with other molecules and its role in various biochemical pathways.
Properties
IUPAC Name |
4-amino-5-[[1-[(1-carboxy-2-phenylethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGOGEGGQLNZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)



